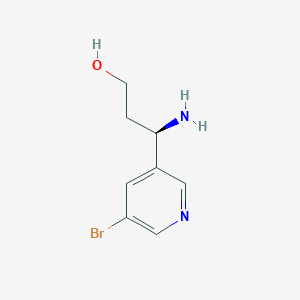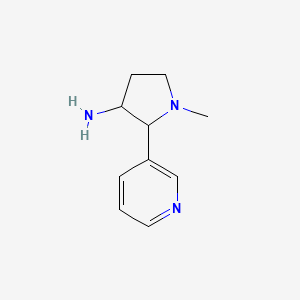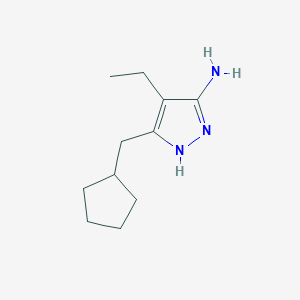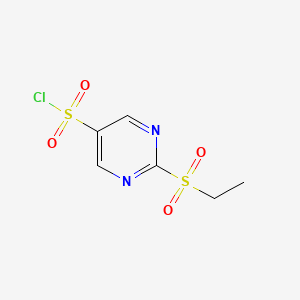
(3R)-3-Amino-3-(5-bromo(3-pyridyl))propan-1-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R)-3-Amino-3-(5-bromo(3-pyridyl))propan-1-OL: is a chiral compound with a unique structure that includes an amino group, a brominated pyridine ring, and a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-3-(5-bromo(3-pyridyl))propan-1-OL typically involves multi-step organic reactions. One common route includes the bromination of a pyridine derivative followed by the introduction of an amino group and a hydroxyl group through nucleophilic substitution and reduction reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures the consistency and purity of the final product.
化学反応の分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically involving the hydroxyl group, to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form primary amines or other derivatives.
Substitution: The bromine atom on the pyridine ring can be substituted with various nucleophiles, leading to a wide range of functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under conditions that promote nucleophilic aromatic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized pyridine derivatives.
科学的研究の応用
Chemistry
In chemistry, (3R)-3-Amino-3-(5-bromo(3-pyridyl))propan-1-OL is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its chiral nature makes it valuable for investigating stereospecific biological processes.
Medicine
Medically, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific receptors or enzymes, particularly in the treatment of neurological disorders.
Industry
In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its functional groups that allow for further chemical modifications.
作用機序
The mechanism by which (3R)-3-Amino-3-(5-bromo(3-pyridyl))propan-1-OL exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include signal transduction, enzyme inhibition, or receptor activation, depending on the context of its use.
類似化合物との比較
Similar Compounds
(3R)-3-Amino-3-(5-chloro(3-pyridyl))propan-1-OL: Similar structure but with a chlorine atom instead of bromine.
(3R)-3-Amino-3-(5-fluoro(3-pyridyl))propan-1-OL: Contains a fluorine atom instead of bromine.
(3R)-3-Amino-3-(5-iodo(3-pyridyl))propan-1-OL: Features an iodine atom in place of bromine.
Uniqueness
The uniqueness of (3R)-3-Amino-3-(5-bromo(3-pyridyl))propan-1-OL lies in its brominated pyridine ring, which can influence its reactivity and interactions with biological targets. The presence of bromine can enhance the compound’s ability to participate in halogen bonding, a key interaction in medicinal chemistry.
特性
分子式 |
C8H11BrN2O |
|---|---|
分子量 |
231.09 g/mol |
IUPAC名 |
(3R)-3-amino-3-(5-bromopyridin-3-yl)propan-1-ol |
InChI |
InChI=1S/C8H11BrN2O/c9-7-3-6(4-11-5-7)8(10)1-2-12/h3-5,8,12H,1-2,10H2/t8-/m1/s1 |
InChIキー |
FEBZQMXCYJMRRP-MRVPVSSYSA-N |
異性体SMILES |
C1=C(C=NC=C1Br)[C@@H](CCO)N |
正規SMILES |
C1=C(C=NC=C1Br)C(CCO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![2-Methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyridin-3-amine](/img/structure/B13314935.png)


![(2-Methylbutan-2-yl)[(5-methylthiophen-2-yl)methyl]amine](/img/structure/B13314960.png)
![(1R,3R,5S)-3-Phenyl-8-azabicyclo[3.2.1]octane](/img/structure/B13314961.png)

![2-[4-(Benzyloxy)phenyl]-6-methyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13314973.png)
